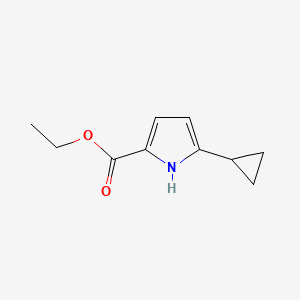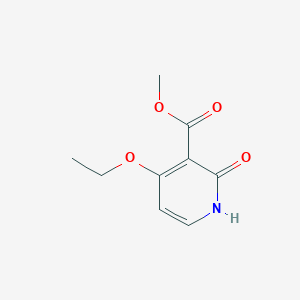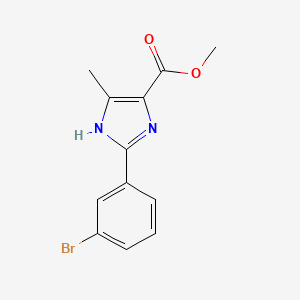![molecular formula C8H6N4 B13677990 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of azides and alkynes as starting materials, with copper(I) as the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s triazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
1H-1,2,3-Triazole: A parent compound with a similar triazole ring structure but lacking the methyl and carbonitrile substituents.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the benzo and carbonitrile groups.
1H-1,2,4-Triazole: Another triazole isomer with different substitution patterns and properties.
Uniqueness: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzo and carbonitrile groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-methylbenzotriazole-4-carbonitrile |
InChI |
InChI=1S/C8H6N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,1H3 |
InChI Key |
QQGBGGKBLWFSAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-](/img/structure/B13677922.png)







![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)


![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)

